molecular formula C13H16O4 B14894353 Dimethyl 2,2-di(but-2-yn-1-yl)malonate

Dimethyl 2,2-di(but-2-yn-1-yl)malonate

Cat. No.: B14894353
M. Wt: 236.26 g/mol
InChI Key: ZCPCGZQWOHHKMZ-UHFFFAOYSA-N
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Description

Dimethyl 2,2-di(but-2-yn-1-yl)malonate is an organic compound with the molecular formula C13H16O4. It is a derivative of malonic acid, featuring two but-2-yn-1-yl groups attached to the central carbon atom. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2-di(but-2-yn-1-yl)malonate can be synthesized through the alkylation of dimethyl malonate with but-2-yn-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

The process may be optimized for higher yields and purity through continuous flow techniques and advanced purification methods .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2-di(but-2-yn-1-yl)malonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the but-2-yn-1-yl groups are replaced by other nucleophiles.

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to yield saturated derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 2,2-di(but-2-yn-1-yl)malonate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of dimethyl 2,2-di(but-2-yn-1-yl)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form a resonance-stabilized enolate, which can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Diethyl 2,2-di(prop-2-yn-1-yl)malonate: A closely related compound with ethyl groups instead of methyl groups.

    Dimethyl 2,2-di(prop-2-yn-1-yl)malonate: Another similar compound with prop-2-yn-1-yl groups

Uniqueness

Dimethyl 2,2-di(but-2-yn-1-yl)malonate is unique due to its specific but-2-yn-1-yl substituents, which impart distinct reactivity and properties compared to other malonate esters. This uniqueness makes it valuable in specialized synthetic applications and research .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

dimethyl 2,2-bis(but-2-ynyl)propanedioate

InChI

InChI=1S/C13H16O4/c1-5-7-9-13(10-8-6-2,11(14)16-3)12(15)17-4/h9-10H2,1-4H3

InChI Key

ZCPCGZQWOHHKMZ-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(CC#CC)(C(=O)OC)C(=O)OC

Origin of Product

United States

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